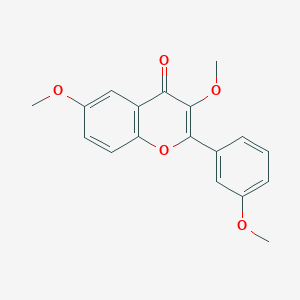
3,6,3'-Trimethoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,3’-Trimethoxyflavone is a flavonoid compound characterized by the presence of three methoxy groups attached to its flavone backbone. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 3,6,3’-Trimethoxyflavone is of particular interest due to its potential therapeutic applications and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,3’-Trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavone precursor. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methylation. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of 3,6,3’-Trimethoxyflavone may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions: 3,6,3’-Trimethoxyflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to its corresponding dihydroflavone.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of hydroxylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Dihydroflavones.
Substitution: Hydroxylated flavones.
科学的研究の応用
作用機序
The mechanism of action of 3,6,3’-Trimethoxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound can neutralize reactive oxygen species (ROS) and reduce oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Neuroprotection: It prevents the phosphorylation of stress-activated protein kinases (SAPK/JNK) and extracellular signal-regulated kinases (ERK 1/2), which are involved in cell signaling pathways related to neuronal survival and apoptosis
類似化合物との比較
3,6,3’-Trimethoxyflavone can be compared with other trimethoxyflavones and related flavonoids:
Similar Compounds:
Uniqueness: 3,6,3’-Trimethoxyflavone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Its distinct methoxy groups contribute to its lipophilicity and ability to interact with various molecular targets, making it a valuable compound for further research and potential therapeutic applications .
特性
分子式 |
C18H16O5 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
3,6-dimethoxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-5-11(9-12)17-18(22-3)16(19)14-10-13(21-2)7-8-15(14)23-17/h4-10H,1-3H3 |
InChIキー |
PRWZDYJHEPXPGA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B12050659.png)
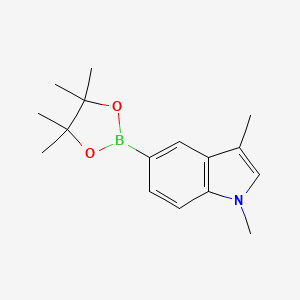

![1-[(4-Butylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050700.png)
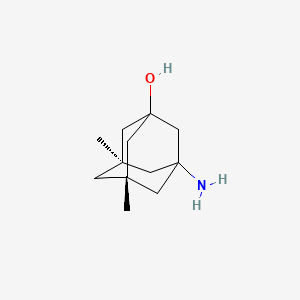


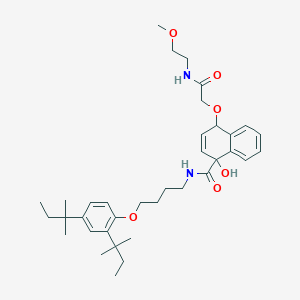
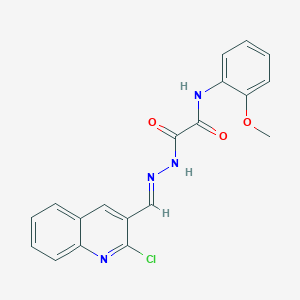
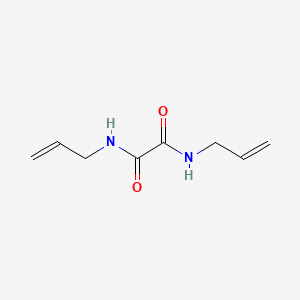


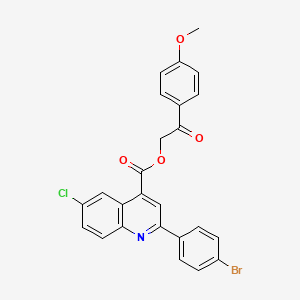
![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)
